![molecular formula C43H78NaO10P B12416219 sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate](/img/structure/B12416219.png)
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate is a complex organic compound with significant applications in various scientific fields. This compound is a type of glycerophospholipid, which plays a crucial role in the formation of cell membranes and the regulation of various biological processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate involves multiple steps. The process typically starts with the esterification of glycerol with heptadecanoic acid and icosa-11,14,17-trienoic acid. The resulting intermediate is then phosphorylated using phosphoric acid under controlled conditions to form the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The final product is purified using techniques such as chromatography and crystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions: Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality in different applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome, with temperature, pH, and solvent choice playing critical roles .
Major Products Formed: The major products formed from these reactions include modified glycerophospholipids with altered fatty acid chains or functional groups. These modifications can enhance the compound’s stability, solubility, and biological activity.
科学的研究の応用
Sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate has numerous scientific research applications. In chemistry, it is used as a model compound for studying lipid behavior and interactions. In biology, it plays a role in membrane biology and signal transduction studies. In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties. Industrially, it is used in the formulation of liposomes and other drug delivery systems.
作用機序
The mechanism of action of sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds: Similar compounds include other glycerophospholipids like phosphatidylcholine, phosphatidylethanolamine, and phosphatidylserine. These compounds share structural similarities but differ in their fatty acid composition and functional groups.
Uniqueness: What sets sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate apart is its unique combination of deuterated and unsaturated fatty acid chains. This unique structure imparts distinct physicochemical properties, making it valuable for specific research and industrial applications.
特性
分子式 |
C43H78NaO10P |
|---|---|
分子量 |
814.1 g/mol |
IUPAC名 |
sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(11Z,14Z,17Z)-icosa-11,14,17-trienoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C43H79O10P.Na/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-43(47)53-41(39-52-54(48,49)51-37-40(45)36-44)38-50-42(46)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2;/h5,7,11,13,17,19,40-41,44-45H,3-4,6,8-10,12,14-16,18,20-39H2,1-2H3,(H,48,49);/q;+1/p-1/b7-5-,13-11-,19-17-;/t40?,41-;/m1./s1/i38D2,39D2,41D; |
InChIキー |
YNNVOCKGQSBVEE-BFIKWYJMSA-M |
異性体SMILES |
[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCC/C=C\C/C=C\C/C=C\CC.[Na+] |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCC=CCC=CCC=CCC.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




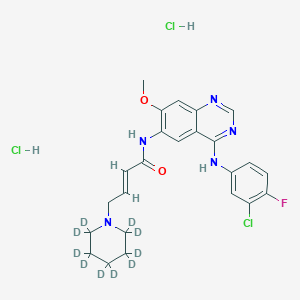
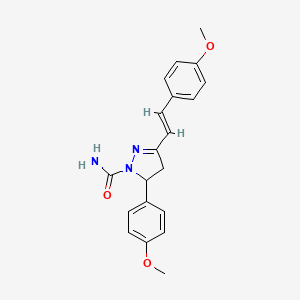


![disodium;[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate](/img/structure/B12416179.png)


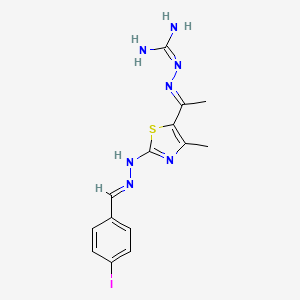
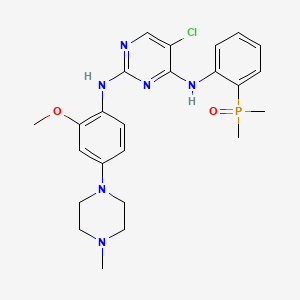
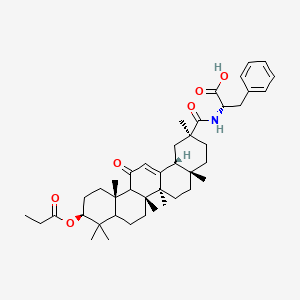

![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(1~{H}-indol-3-yl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12416217.png)
